1-(3-aminopropyl)cyclopropan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
321917-01-5 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-(3-aminopropyl)cyclopropan-1-ol |
InChI |
InChI=1S/C6H13NO/c7-5-1-2-6(8)3-4-6/h8H,1-5,7H2 |
InChI Key |
CJIZRCHYVWNICV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCCN)O |
Purity |
95 |
Origin of Product |
United States |
Research Context and Significance of 1 3 Aminopropyl Cyclopropan 1 Ol in Contemporary Organic Chemistry
Strategic Importance of Cyclopropane-Containing Scaffolds in Molecular Design
The cyclopropane (B1198618) ring, a three-membered carbocycle, is far more than a simple cycloalkane. Its inherent ring strain imparts unique electronic and steric properties, making it a "privileged scaffold" in medicinal chemistry. nih.gov The incorporation of a cyclopropane moiety into a drug candidate can profoundly influence its biological activity and pharmacokinetic profile.
Detailed research findings indicate several strategic advantages of using cyclopropane scaffolds:
Metabolic Stability: The rigid cyclopropane ring can block sites susceptible to metabolic degradation, thereby increasing the half-life of a drug.
Conformational Restriction: The constrained nature of the ring can lock a molecule into a specific conformation that is optimal for binding to a biological target. This can lead to enhanced potency and selectivity.
Improved Physicochemical Properties: Cyclopropane rings can fine-tune properties such as lipophilicity and solubility. They can act as a "lipophilic hydrogen bond donor" and improve membrane permeability.
Structural Novelty: The three-dimensional nature of the cyclopropane ring provides a valuable tool for scaffold hopping and generating novel chemotypes with unique intellectual property profiles. Chiral cyclopropane rings are particularly important as key pharmacophores in a variety of pharmaceuticals and bioactive natural products. nih.gov
Role of β-Amino Alcohols in Advanced Synthetic Methodologies
The β-amino alcohol (or 1,2-amino alcohol) motif is another cornerstone of modern organic synthesis, prized for its prevalence in biologically active molecules and its utility as a chiral precursor. rroij.com This structural unit is found in numerous natural products, including hydroxy amino acids in antibiotics like vancomycin, and as part of synthetically produced pharmaceuticals such as protease inhibitors. rroij.comresearchgate.net
The significance of β-amino alcohols in synthesis is multifaceted:
Chiral Auxiliaries and Ligands: Enantiomerically pure β-amino alcohols are frequently used to induce stereoselectivity in a wide range of chemical transformations. They can be converted into chiral ligands for metal-catalyzed reactions or used as chiral auxiliaries to control the stereochemical outcome of a reaction. rroij.com
Key Synthetic Intermediates: They are versatile building blocks for the synthesis of other important classes of molecules. For instance, the development of catalytic, asymmetric methods for direct C-H amination to produce chiral β-amino alcohols highlights their value as precursors to medicinally relevant compounds. nih.gov
Biologically Active Scaffolds: The β-amino alcohol framework itself is a recognized pharmacophore. It is present in β-blockers and various neurotransmitter analogs, underscoring its importance in drug design. researchgate.netnih.gov
The synthesis of enantiopure β-amino alcohols has historically relied on derivatization from the chiral pool of amino acids or the resolution of racemic mixtures. researchgate.net However, modern methodologies focus on more direct and efficient asymmetric routes, such as the catalytic asymmetric aminohydroxylation of alkenes, the ring-opening of epoxides, and the diastereoselective hydrogenation of β-hydroxy enamines. researchgate.netnih.gov
Historical Development and Emerging Trends in the Study of Novel Cyclopropylaminoalcohols
The synthesis of molecules combining both a cyclopropane ring and an amino alcohol functionality, known as cyclopropylaminoalcohols or amino cyclopropyl (B3062369) carbinols, represents a significant synthetic challenge and an area of emerging interest. The historical development of this field is built upon foundational work in both cyclopropanation and amino alcohol synthesis.
Early methods for creating cyclopropanes often required harsh conditions or had limited substrate scope. Similarly, the stereocontrolled synthesis of amino alcohols was a non-trivial task. The convergence of these two areas has been driven by advances in catalysis and the demand for more complex, three-dimensional molecules in drug discovery.
A key historical approach to related structures, 1-aminocyclopropane-1-carboxylic acids, involved the cyclization of a nitroacetate (B1208598) with a 1,2-dihaloethane, followed by reduction of the nitro group and hydrolysis. google.com More recent developments have focused on catalytic asymmetric methods to achieve high enantioselectivity. For example, copper(I)-catalyzed cyclopropanation of alkenes using iodonium (B1229267) ylides derived from methyl nitroacetate provides access to nitrocyclopropyl esters, which can then be converted to the corresponding aminocyclopropanes. acs.org
The direct synthesis of cyclopropylaminoalcohols has seen significant progress. One emerging trend is the use of tandem reactions, where multiple bond-forming events occur in a single pot. A notable example involves the hydroboration of ynamides to form β-amino alkenyl boranes, which, after transmetalation to zinc, can undergo a tandem cyclopropanation to afford highly substituted amino cyclopropyl carbinols with excellent control over stereochemistry. nih.gov Another innovative approach is the Kulinkovich cyclopropanation, which uses a titanium isopropoxide catalyst and a Grignard reagent to convert esters into 1-substituted cyclopropanols, a method that has been adapted for the preparation of 1-(1-aminoalkyl)-1-cyclopropanols from α-amino acid esters. researchgate.net
These advanced methods are enabling the creation of libraries of structurally diverse, chiral cyclopropane-containing scaffolds. nih.gov The development of chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, is a particularly promising trend for accessing optically active cyclopropyl ketones, which are valuable precursors to other functionalized cyclopropanes. nih.gov As these synthetic toolkits expand, building blocks like 1-(3-aminopropyl)cyclopropan-1-ol will likely see increased use in the construction of novel molecules with potential applications in medicine and beyond.
Synthetic Methodologies for 1 3 Aminopropyl Cyclopropan 1 Ol
Retrosynthetic Analysis and Key Disconnections for the Target Molecule
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections". amazonaws.comresearchgate.net For 1-(3-aminopropyl)cyclopropan-1-ol, the primary disconnections involve the carbon-carbon bonds of the cyclopropane (B1198618) ring and the carbon-nitrogen bond of the aminopropyl side chain.
A key retrosynthetic disconnection would be at the C1-C(CH2NH2) bond, suggesting a precursor like a cyclopropanone (B1606653) equivalent and a 3-aminopropyl nucleophile. Another strategic disconnection is of the cyclopropane ring itself, which could be formed from an appropriately functionalized acyclic precursor. This latter approach often involves an intramolecular ring-closing reaction as a key step. The presence of the amino and hydroxyl groups also suggests the use of protecting groups to avoid unwanted side reactions during the synthesis. amazonaws.com
A plausible retrosynthetic pathway is illustrated below:
| Target Molecule | Retrosynthetic Step | Precursor(s) |
| This compound | C-N bond disconnection (Functional Group Interconversion) | 1-(3-azidopropyl)cyclopropan-1-ol |
| 1-(3-azidopropyl)cyclopropan-1-ol | Cyclopropane ring disconnection | An acyclic precursor with a leaving group and a nucleophilic center positioned for a 1,3-ring closure. |
Direct Cyclopropanation Strategies for Aminoalcohol Precursors
Direct cyclopropanation strategies involve the formation of the cyclopropane ring on a precursor that already contains the amino and alcohol functionalities, or precursors that can be readily converted to them.
Simmons-Smith Reaction-Based Approaches to Cyclopropane Amino Alcohols
The Simmons-Smith reaction is a well-established method for cyclopropanation of alkenes using a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. marquette.edu For the synthesis of cyclopropane amino alcohols, an allylic alcohol precursor containing a protected amino group would be a suitable substrate. The hydroxyl group of the allylic alcohol can direct the cyclopropanation to occur on the same face of the double bond, leading to stereocontrol.
A hypothetical reaction scheme is as follows:
| Reactant | Reagents | Product |
| (E/Z)-5-(protected-amino)pent-2-en-1-ol | CH2I2, Zn-Cu | (protected-amino)propyl]cyclopropan-1-ol |
Diazo Compound Mediated Cyclopropanations
Diazo compounds, in the presence of a transition metal catalyst (e.g., copper or rhodium complexes), can generate carbenes that readily undergo cyclopropanation reactions with alkenes. This method offers an alternative to the Simmons-Smith reaction. A suitable precursor for synthesizing this compound would be an alkene bearing a protected aminopropyl group and a hydroxyl group.
Asymmetric Catalytic Cyclopropanation
Achiral starting materials can be converted into chiral cyclopropane derivatives with high enantioselectivity using chiral catalysts. This is a powerful strategy for the synthesis of enantiomerically pure compounds. mdpi.com Asymmetric cyclopropanation can be achieved using various methods, including those based on transition metal catalysis with chiral ligands. For the synthesis of a specific enantiomer of this compound, an asymmetric cyclopropanation of a suitable prochiral alkene precursor would be a highly efficient approach.
Multi-Step Linear Syntheses from Acyclic Precursors to this compound
Multi-step linear syntheses involve the sequential construction of the target molecule from simple, acyclic starting materials. These strategies often provide greater flexibility in introducing functional groups and controlling stereochemistry.
Strategies Involving Ring Closure Reactions
A common and effective strategy for forming cyclopropane rings is through intramolecular cyclization, also known as a 1,3-elimination reaction. mdpi.com This approach involves an acyclic precursor containing a nucleophilic center and a leaving group in a 1,3-relationship. For the synthesis of this compound, this would typically involve a precursor with a nucleophilic carbon (e.g., an enolate or a stabilized carbanion) and a leaving group on the gamma-carbon. The amino and hydroxyl groups would need to be appropriately protected throughout the synthesis.
A generalized scheme for this approach is as follows:
| Precursor | Reaction Condition | Intermediate |
| Acyclic ester with a leaving group on the γ-carbon and a protected amino group | Base | Cyclopropyl (B3062369) ester |
| Cyclopropyl ester | Reduction | Cyclopropyl methanol |
| Cyclopropyl methanol | Deprotection | This compound |
This method allows for the construction of the cyclopropane ring with the desired substitution pattern, followed by functional group manipulations to reveal the final amino alcohol product.
Sequential Functional Group Transformations and Protecting Group Strategies
The construction of this compound necessitates a carefully planned sequence of reactions that compatibly introduce and manipulate the required functional groups: a primary amine and a tertiary cyclopropanol (B106826). A logical and efficient approach involves the strategic use of protecting groups to mask reactive functionalities during key transformations.
A plausible synthetic route commences with a commercially available starting material bearing the aminopropyl side chain, with the amino group suitably protected. The tert-butyloxycarbonyl (Boc) group is a prime candidate for protecting the primary amine due to its stability under various reaction conditions and its straightforward removal under acidic conditions. The synthesis can therefore begin with an ester of N-Boc-4-aminobutanoic acid.
The central transformation for constructing the cyclopropanol ring is the Kulinkovich reaction. wikipedia.orgnrochemistry.comorganic-chemistry.org This powerful reaction utilizes a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, and a Grignard reagent (e.g., ethylmagnesium bromide) to convert an ester into a 1-substituted cyclopropanol. wikipedia.orgnrochemistry.comorganic-chemistry.org Notably, N-Boc protected amines are generally tolerant of the Kulinkovich reaction conditions, making this a viable strategy. wikipedia.org
The proposed synthetic sequence is as follows:
Kulinkovich Cyclopropanation: The N-Boc protected amino ester is subjected to the Kulinkovich reaction conditions. The reaction of the ester with the in situ generated titanacyclopropane affords the corresponding 1-(N-Boc-3-aminopropyl)cyclopropan-1-ol.
Deprotection: The final step involves the removal of the Boc protecting group. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (B109758) or dioxane, to yield the target molecule, this compound.
An orthogonal protecting group strategy would be essential if further modifications were required. For instance, if the hydroxyl group needed to be manipulated in the presence of the amine, it could be protected as a silyl (B83357) ether (e.g., TBDMS or TIPS ether). These are generally stable to the conditions used for Boc deprotection and can be removed selectively using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF).
Table 1: Key Protecting Groups in the Synthesis of this compound and its Analogs
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| Primary Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, base (e.g., triethylamine) | Strong acid (e.g., TFA, HCl) |
| Primary Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate, base | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) |
| Hydroxyl | Triisopropylsilyl | TIPS | TIPSCl, imidazole | Fluoride source (e.g., TBAF) |
Enantioselective and Diastereoselective Synthetic Pathways to Chiral Analogs of this compound
The development of chiral analogs of this compound is of significant interest for various applications, including medicinal chemistry. This requires the use of enantioselective or diastereoselective synthetic methods.
Enantioselective Synthesis:
An enantioselective synthesis of chiral this compound can be achieved by employing a chiral catalyst in the key cyclopropanation step. Asymmetric versions of the Kulinkovich reaction have been developed using chiral titanium complexes. rsc.org One of the most effective approaches involves the use of TADDOL-based chiral ligands. rsc.orgorgsyn.org TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are C₂-symmetric diols that can form chiral titanium(IV) alkoxide complexes.
In this approach, a stoichiometric amount of the chiral TADDOL-titanium complex is used to mediate the reaction between the N-Boc protected amino ester and the Grignard reagent. This can lead to the formation of one enantiomer of the 1-(N-Boc-3-aminopropyl)cyclopropan-1-ol in excess. Subsequent deprotection, as described previously, would then yield the desired chiral amino-alcohol. While effective, a significant drawback of this method can be the requirement for stoichiometric quantities of the often-expensive chiral ligand. rsc.org
Table 2: Chiral Ligands for Enantioselective Kulinkovich Reaction
| Ligand Type | Example Ligand | Typical Metal | Application |
| C₂-Symmetric Diol | TADDOL | Titanium(IV) | Enantioselective synthesis of cyclopropanols from esters |
Diastereoselective Synthesis:
Diastereoselective synthesis of analogs can be approached if a substituted Grignard reagent is used in the Kulinkovich reaction, which introduces a second stereocenter on the cyclopropane ring. The diastereoselectivity of the Kulinkovich reaction with substituted Grignard reagents is often high, with the stereochemical outcome being influenced by steric interactions in the transition state. Generally, the reaction favors the formation of the cis-diastereomer where the larger substituent from the Grignard reagent and the substituent from the ester are on the same side of the cyclopropane ring.
Alternatively, chiral auxiliaries attached to the starting ester could be employed to induce diastereoselectivity in the cyclopropanation step. After the reaction, the chiral auxiliary can be cleaved to afford the enantiomerically enriched product.
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes.
Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric. acs.org The Kulinkovich reaction itself, while powerful, has a moderate atom economy as it involves the use of stoichiometric titanium reagents and the generation of byproducts. researchgate.net However, modifications that allow for the use of catalytic amounts of the titanium reagent can improve its green credentials.
Safer Solvents and Reagents: The choice of solvents plays a significant role in the environmental impact of a synthesis. Traditional solvents for Grignard and titanium-mediated reactions, such as diethyl ether and tetrahydrofuran (B95107) (THF), have safety and environmental concerns. researchgate.net Research into greener alternatives has identified solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources and often exhibits comparable or superior performance in Grignard reactions. researchgate.net
Biocatalysis: A particularly promising green approach for the synthesis of chiral analogs involves biocatalysis. Enzymes can offer high enantioselectivity under mild reaction conditions (ambient temperature and pressure, neutral pH), often in aqueous media. nih.gov While a direct biocatalytic route to this compound is not established, the synthesis of chiral cyclopropanols and related structures using engineered enzymes is an active area of research. nih.govunimi.itresearchgate.net For instance, engineered heme proteins have been used for the asymmetric cyclopropanation of olefins. This suggests the future possibility of developing a biocatalyst for the enantioselective synthesis of the cyclopropanol core of the target molecule or a suitable precursor.
Table 3: Green Chemistry Considerations for the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis | Potential Improvement |
| Atom Economy | Kulinkovich reaction with stoichiometric titanium. | Development of catalytic versions of the Kulinkovich reaction. |
| Safer Solvents | Use of traditional ethers (diethyl ether, THF). | Replacement with greener solvents like 2-methyltetrahydrofuran (2-MeTHF). |
| Use of Renewable Feedstocks | Starting materials derived from petrochemical sources. | Synthesis of starting materials from bio-based resources. |
| Catalysis | Stoichiometric use of chiral ligands in asymmetric synthesis. | Development of highly active chiral catalysts that can be used in smaller quantities. |
| Biocatalysis | Chemical synthesis. | Exploration of enzymatic routes for the stereoselective synthesis of the cyclopropanol core. |
Chemical Transformations and Reactivity Profiles of 1 3 Aminopropyl Cyclopropan 1 Ol
Reactivity of the Amino Group
The primary amino group in 1-(3-aminopropyl)cyclopropan-1-ol is a key site for a variety of chemical modifications, including reactions with electrophiles and participation in the formation of new ring systems.
Amidation and Acylation Reactions
The primary amine of this compound is expected to readily undergo amidation and acylation reactions with a variety of acylating agents. These reactions involve the nucleophilic attack of the amino group on the carbonyl carbon of an acyl halide, anhydride, or ester. Such transformations are fundamental in peptide synthesis and the modification of bioactive molecules.
Typical acylating agents that would react with the amino group include acetyl chloride, benzoyl chloride, and acetic anhydride. The reaction is generally carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acylated products would feature an amide linkage. Visible light-mediated organocatalyzed 1,3-aminoacylation of cyclopropanes employing N-benzoyl saccharin (B28170) as a bifunctional reagent has been reported, showcasing a modern approach to the acylation of similar structures. nih.govacs.org
Table 1: Representative Amidation and Acylation Reactions This table is based on the general reactivity of primary amines and analogous cyclopropane (B1198618) derivatives.
| Acylating Agent | Reagent/Catalyst | Product Type |
|---|---|---|
| Acetyl Chloride | Pyridine | N-acetyl derivative |
| Benzoyl Chloride | Triethylamine | N-benzoyl derivative |
| Acetic Anhydride | Sodium Acetate | N-acetyl derivative |
Alkylation and Reductive Amination
The nitrogen atom of the primary amine can be alkylated using alkyl halides. Mono- or di-alkylation can be achieved depending on the reaction conditions and the stoichiometry of the reactants.
Reductive amination represents a powerful method for the formation of C-N bonds and is highly relevant to the reactivity of this compound. rsc.orgnih.gov This reaction would typically involve the condensation of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. mdpi.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. mdpi.com This method is widely used in the synthesis of pharmaceuticals. rsc.orgnih.gov An organocatalytic three-component reductive amination protocol for the chemoselective coupling of carbonyl-cyclopropanes with various amines has been developed, highlighting the applicability of this reaction to cyclopropane-containing molecules. researchgate.net
Table 2: Representative Alkylation and Reductive Amination Reactions This table is based on the general reactivity of primary amines and analogous cyclopropane derivatives.
| Reactant | Reagent/Catalyst | Product Type |
|---|---|---|
| Methyl Iodide | K₂CO₃ | N-methylated amine |
| Benzaldehyde | NaBH₃CN | N-benzylated amine |
Formation of Heterocyclic Systems from the Amine Moiety
The primary amine of this compound can serve as a key building block for the synthesis of various nitrogen-containing heterocyclic systems. rsc.orgresearchgate.net The construction of such systems from activated cyclopropane derivatives offers an alternative strategy for preparing structurally diverse and potentially biologically active molecules. researchgate.netnih.gov
For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered rings. The intramolecular reaction of the amine with a suitably placed electrophile on a side chain attached to the cyclopropane ring could also be a viable strategy for constructing novel spirocyclic or fused heterocyclic systems. The formation of heterocycles from cyclopropanes has been a subject of interest, with applications in natural product synthesis. researchgate.netnih.gov
Reactivity of the Hydroxyl Group
The tertiary hydroxyl group attached to the cyclopropane ring also offers a site for various chemical transformations, although its reactivity can be influenced by steric hindrance from the cyclopropyl (B3062369) moiety.
Esterification and Etherification Reactions
The tertiary alcohol of this compound can undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically under acidic conditions or with the use of coupling agents. The esterification of tertiary alcohols can sometimes be challenging due to steric hindrance and the potential for elimination side reactions. The esterification of 1-methoxy-2-propanol (B31579) with acetic acid has been studied, providing insights into the thermodynamics and kinetics of such reactions. mdpi.com
Etherification to form a tertiary ether can be accomplished, for example, through a Williamson ether synthesis-type reaction, where the alkoxide of the alcohol reacts with an alkyl halide. However, the formation of the tertiary alkoxide and the subsequent SN2 reaction can be difficult.
Table 3: Representative Esterification and Etherification Reactions This table is based on the general reactivity of tertiary alcohols.
| Reactant | Reagent/Catalyst | Product Type |
|---|---|---|
| Acetic Anhydride | Pyridine, DMAP | Acetate ester |
| Benzoyl Chloride | Triethylamine | Benzoate ester |
Oxidation and Reduction Pathways
The oxidation of a tertiary alcohol is not possible without cleavage of a carbon-carbon bond. Therefore, under typical oxidizing conditions, the hydroxyl group of this compound would be resistant to oxidation. However, under harsh oxidative conditions, cleavage of the cyclopropane ring might occur. The catalytic oxidative ring-opening of cyclopropanes has been demonstrated for the synthesis of 1,3-difunctionalized compounds. nih.gov
Reduction of the tertiary alcohol is generally not a feasible transformation unless the hydroxyl group is first converted into a better leaving group, such as a tosylate, followed by reductive cleavage.
Participation in Ring-Opening Reactions
The functional groups of this compound, specifically the hydroxyl and amino groups, can play a significant role in initiating or participating in ring-opening reactions. The tertiary hydroxyl group, situated directly on the cyclopropane ring, is particularly well-positioned to influence the ring's stability and reactivity.
In related systems, such as cyclopropanols, the hydroxyl group is known to be a key participant in oxidative radical ring-opening reactions. beilstein-journals.orgnih.gov Homolytic cleavage of the O-H bond can generate an oxygen-centered radical. This species can then induce the opening of the strained three-membered ring to form a more stable alkyl radical, which can then be trapped by other reagents in the reaction mixture. beilstein-journals.orgnih.gov While direct evidence for this compound is not available, this pathway is a highly probable mode of reactivity under radical conditions.
The primary amino group on the propyl chain could potentially act as an intramolecular nucleophile. Following activation of the hydroxyl group (e.g., by protonation or conversion to a better leaving group), the amino group could attack one of the cyclopropyl carbons, leading to a ring-opening or rearrangement process. Such intramolecular cyclizations are well-documented in aminocyclopropane chemistry, often leading to the formation of new heterocyclic systems. For example, the reaction of alkylidenecyclopropyl ketones with amines leads to the formation of substituted pyrroles through a ring-opening cyclization mechanism. organic-chemistry.org
Transformations Involving the Cyclopropane Ring
The cyclopropane ring is the most reactive component of the molecule due to its significant ring strain (approximately 27 kcal/mol). This strain energy can be released in a variety of chemical transformations.
Ring-opening is a characteristic reaction of cyclopropanes, and in the case of this compound, this can be initiated in several ways.
Radical Reactions: As mentioned, cyclopropanols are susceptible to oxidative radical ring-opening. beilstein-journals.orgnih.gov For instance, photocatalyzed reactions of cyclopropanols with reagents like Selectfluor can lead to ring-opening and fluorination. beilstein-journals.org Similarly, reactions promoted by sodium persulfate with alkynylating agents result in C-C bond cleavage and the formation of alkynylated ketones. beilstein-journals.orgthieme.de These reactions proceed via a radical rearrangement following the initial ring-opening.
Acid-Catalyzed Rearrangements: Acid-catalyzed rearrangements are common for cyclopropyl ketones and related derivatives. researchgate.net Although this compound is a cyclopropanol (B106826), it could be oxidized to the corresponding ketone, which would then be susceptible to acid-catalyzed ring expansion or opening. These reactions often proceed through stabilized carbocationic or dipolar intermediates. rsc.org
Reactions with Amines: In a related transformation, alkylidenecyclopropyl ketones have been shown to react with amines to yield 2,3,4-trisubstituted pyrroles. organic-chemistry.org This reaction involves an initial Michael addition of the amine, followed by a distal cleavage of a C-C bond in the cyclopropane ring and subsequent cyclization and aromatization. This highlights a potential pathway for rearrangement and new ring formation involving both the cyclopropane ring and an amino group.
The table below summarizes representative ring-opening reactions of related cyclopropanol systems.
| Reactant System | Reagents | Product Type | Yield (%) | Reference |
| Cyclopropanols | Ethynylbenziodoxolones, Na₂S₂O₈ | Alkynylated Ketones | Varies | beilstein-journals.org |
| Cyclopropanols | Selectfluor, Photocatalyst | Fluorinated Ketones | Varies | beilstein-journals.org |
| Alkylidenecyclopropyl Ketones | Primary Amines, MgSO₄ | 2,3,4-Trisubstituted Pyrroles | up to 94% | organic-chemistry.org |
Note: The data presented is for analogous cyclopropanol and aminocyclopropane systems, as specific data for this compound is not available in the cited literature.
Direct functionalization of the cyclopropane ring without ring-opening is challenging due to the high ring strain, which favors reactions that cleave the ring. However, certain transformations are possible, particularly those that proceed through mechanisms that avoid the generation of excessive strain.
While specific examples for this compound are scarce, general methods for cyclopropane functionalization exist, such as certain cyclopropanation reactions that can introduce additional substituents. nih.govresearchgate.net For instance, enzymatic cyclopropanation of vinyl esters can produce functionalized cyclopropanol derivatives. nih.gov However, the applicability of these methods to a pre-existing aminopropyl-substituted cyclopropanol would depend on the compatibility of the reagents with the amino and hydroxyl groups. Dehydrohalogenation of halocyclopropanes is another method to introduce unsaturation, forming cyclopropenes, which can then undergo further reactions. researchgate.net This would require prior halogenation of the cyclopropane ring.
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The presence of multiple functional groups and a complex three-dimensional structure raises important questions of selectivity in the reactions of this compound.
Chemoselectivity: A key challenge in the reactions of this molecule is achieving selectivity between the amino and hydroxyl groups. For example, in acylation or alkylation reactions, conditions would need to be carefully chosen to favor reaction at one site over the other. Similarly, in oxidative reactions, controlling whether the primary amine, the tertiary alcohol, or the cyclopropane ring reacts is a significant consideration.
Regioselectivity: In ring-opening reactions, the site of bond cleavage is a critical aspect of regioselectivity. In electrophilic ring-opening of substituted cyclopropanes, the reaction is often highly regioselective. For example, the reaction of C3-substituted ethyl 2,2-dimethoxycyclopropanecarboxylates with benzeneselenenyl chloride leads to regioselective ring-opening. rsc.org The outcome is dictated by the electronic nature of the substituents, which stabilize the intermediate species formed upon ring cleavage.
Stereoselectivity: The stereochemistry of reactions involving this compound is complex. If the starting material is chiral, subsequent reactions can proceed with retention or inversion of configuration, or lead to racemization. Stereoselective synthesis of related cyclopropane derivatives, often achieved through enzymatic or chemo-catalytic cyclopropanation, can provide enantiomerically enriched starting materials for further transformations. nih.govresearchgate.net
The table below illustrates the selectivity observed in related cyclopropane reactions.
| Reaction Type | Substrate Type | Selectivity Observed | Mechanism Insight | Reference |
| Electrophilic Ring-Opening | C3-Substituted Cyclopropanes | High Regioselectivity | Formation of stabilized dipolar intermediates | rsc.org |
| Cyclopropanation | Vinyl Esters | High Diastereo- and Enantioselectivity | Enzyme-catalyzed reaction | nih.gov |
| Ring-Opening Cyclization | Alkylidenecyclopropyl Ketones | High Regioselectivity | Distal C-C bond cleavage of the cyclopropane ring | organic-chemistry.org |
Mechanistic Investigations of Key Transformations Involving this compound
While detailed mechanistic studies specifically on this compound are not prevalent in the literature, the mechanisms of key transformations of related cyclopropane systems have been investigated.
Radical Ring-Opening: The mechanism for the oxidative radical ring-opening of cyclopropanols generally involves the initial formation of an oxygen-centered radical via homolytic cleavage of the O-H bond. This is followed by β-scission of one of the cyclopropyl C-C bonds to generate a more stable, ring-opened alkyl radical. This radical intermediate can then engage in further reactions, such as atom transfer or addition to an acceptor molecule. beilstein-journals.orgnih.gov
Electrophilic Ring-Opening: The uncatalyzed reaction of some cyclopropanes with electrophiles like benzeneselenenyl chloride is proposed to proceed through an electrophilic ring-opening mechanism. rsc.org In the presence of a Lewis acid, the reaction is thought to involve the formation of a well-stabilized dipolar species, which results from the coordination of the Lewis acid to a carbonyl group (in related ester derivatives) and subsequent ring-opening. rsc.org
Ring-Opening Cyclization of Alkylidenecyclopropyl Ketones: The mechanism for the synthesis of pyrroles from alkylidenecyclopropyl ketones and amines is believed to involve the formation of a cyclopropylimine intermediate after the initial addition of the amine. This is followed by a distal cleavage of a C-C bond of the cyclopropane ring, which is facilitated by the imine functionality. The resulting intermediate then undergoes ring expansion and aromatization to afford the final pyrrole (B145914) product. organic-chemistry.org
These mechanistic insights from related systems provide a solid foundation for predicting and understanding the reactivity of the title compound, this compound.
Derivatization Strategies for 1 3 Aminopropyl Cyclopropan 1 Ol and Analogs
Synthesis of Substituted 1-(3-aminopropyl)cyclopropan-1-ol Derivatives
The primary amino group of this compound serves as a key handle for various derivatization reactions, including N-acylation and N-alkylation, allowing for the introduction of a wide array of functional groups.
N-Acylation: The synthesis of amide derivatives is a common strategy to explore the structure-activity relationships of amine-containing compounds. Standard acylation conditions, such as the reaction with acyl chlorides or the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of activators like 1-hydroxybenzotriazole (B26582) (HOBt), can be employed to couple carboxylic acids to the primary amine of this compound. nih.gov This approach allows for the systematic modification of the substituent attached to the nitrogen atom, influencing properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.
N-Alkylation: The introduction of alkyl groups to the primary amine can be achieved through various methods. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is a versatile method. Another approach is direct alkylation using alkyl halides, although this can sometimes lead to over-alkylation. mdpi.com A more recent and environmentally friendly method involves the use of propylene (B89431) carbonate as both a reagent and a solvent for N-alkylation, proceeding through nucleophilic substitution. mdpi.com
| Derivative Type | General Synthetic Method | Potential Reagents | Key Features of Derivatives |
| N-Acyl | Amide coupling | Acyl chlorides, Carboxylic acids with EDC/HOBt | Modified polarity, potential for new interactions |
| N-Alkyl | Reductive amination, Direct alkylation, Propylene carbonate alkylation | Aldehydes/Ketones with reducing agents, Alkyl halides, Propylene carbonate | Altered basicity, increased steric hindrance |
Preparation of Complex Molecules Incorporating the Cyclopropylaminoalcohol Scaffold
The this compound scaffold can be integrated into larger, more complex molecular architectures to generate novel compounds with potential biological activity. This can be achieved by utilizing the primary amine and hydroxyl functionalities as points for further chemical elaboration.
For instance, the amine can be used as a nucleophile in reactions to form more elaborate structures. The synthesis of complex molecules often involves multi-step sequences where the cyclopropylaminoalcohol moiety is introduced as a key building block. The inherent chirality of derivatives, if introduced, can also play a crucial role in the biological activity of the final complex molecule.
Design and Synthesis of Conformationally Restricted Analogs
Conformational restriction is a powerful strategy in drug design to enhance binding affinity and selectivity by reducing the entropic penalty upon binding to a biological target. The rigid cyclopropane (B1198618) ring in this compound already imparts a degree of conformational constraint.
Further restriction can be achieved by incorporating the aminopropyl side chain into a new ring system. For example, intramolecular cyclization reactions can lead to bicyclic or spirocyclic structures, significantly limiting the conformational freedom of the molecule. The synthesis of 1,2,3-trisubstituted cyclopropanes has been explored as a method to create rigid peptide isosteres, locking a portion of a peptide backbone into a specific conformation. mdpi.com
Development of Prodrug Strategies (from a chemical synthesis perspective)
Prodrug design is a valuable approach to overcome unfavorable pharmacokinetic properties of a drug candidate. For this compound, both the primary amine and the tertiary alcohol present opportunities for prodrug derivatization.
A common strategy for primary amines is the formation of an amide bond that can be cleaved in vivo by amidases to release the active parent drug. Another approach involves the formation of N-phosphonooxymethyl derivatives, which can improve water solubility and are designed to undergo a two-step bioreversion process. nih.gov This involves an initial enzyme-catalyzed dephosphorylation followed by the spontaneous breakdown of the resulting N-hydroxymethyl intermediate to release the parent amine. nih.gov
| Prodrug Approach | Functional Group Targeted | Linker Type | Release Mechanism |
| Amide-based | Primary Amine | Amide | Enzymatic (Amidase) |
| N-Phosphonooxymethyl | Primary Amine | Phosphonooxymethyl | Enzymatic (Phosphatase) followed by spontaneous cleavage |
Incorporation into Macrocyclic Systems
Macrocycles are of significant interest in drug discovery due to their unique conformational properties and ability to bind to challenging protein targets. The bifunctional nature of this compound, with its primary amine and hydroxyl group, makes it a suitable building block for the synthesis of macrocyclic structures.
Various macrocyclization strategies can be employed. For instance, the amine and a carboxylic acid functionality elsewhere in a linear precursor can undergo an intramolecular amidation reaction to form a macrolactam. nih.gov Alternatively, if the precursor contains another reactive group, such as an alkyl halide, an intramolecular N-alkylation can lead to a macrocyclic amine. The synthesis of macrocyclic peptides can be achieved through methods like intramolecular C-H bond arylation under palladium catalysis, starting from a linear peptide precursor. google.com
| Macrocyclization Strategy | Bond Formed | Key Reaction |
| Macrolactamization | Amide | Intramolecular amide coupling |
| Intramolecular N-Alkylation | Carbon-Nitrogen | Nucleophilic substitution |
| Palladium-catalyzed C-H arylation | Carbon-Carbon | Intramolecular arylation |
Advanced Spectroscopic and Computational Approaches in the Research of 1 3 Aminopropyl Cyclopropan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound in solution. nih.gov By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed.
For 1-(3-aminopropyl)cyclopropan-1-ol, ¹H and ¹³C NMR would confirm the presence of the distinct chemical environments of the cyclopropyl (B3062369) and aminopropyl moieties. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the propyl chain, with splitting patterns (e.g., triplets) indicating their coupling to adjacent methylene (B1212753) groups. The protons on the cyclopropane (B1198618) ring would appear in the upfield region, while the exchangeable protons of the hydroxyl (-OH) and amine (-NH₂) groups would likely appear as broad singlets.
The ¹³C NMR spectrum provides direct evidence for the number of unique carbon environments. docbrown.info For this molecule, six distinct signals would be anticipated: one for the quaternary carbon of the cyclopropanol (B106826) ring, one for the two equivalent methylene carbons in the cyclopropane ring, and three separate signals for the carbons of the propyl chain, reflecting their different chemical environments relative to the amino and cyclopropanol groups.
Beyond simple structure confirmation, advanced NMR techniques are crucial for conformational analysis. The flexibility of the aminopropyl chain allows for various rotational isomers (rotamers) around the C-C single bonds. The relative populations of anti and gauche conformers can be estimated by analyzing the vicinal coupling constants (³JHH) between protons on adjacent carbons. researchgate.net Furthermore, two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can identify protons that are close in space, providing critical distance restraints to build a 3D model of the molecule's preferred conformation in solution. nih.gov
Table 1: Predicted NMR Spectral Data for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~0.5 - 0.8 | m | Cyclopropane CH₂ |
| ¹H | ~1.5 - 1.7 | m | -CH₂-CH₂-CH₂NH₂ |
| ¹H | ~1.7 - 1.9 | t | -CH₂-CH₂NH₂ |
| ¹H | ~2.8 - 3.0 | t | -CH₂-NH₂ |
| ¹H | variable (broad) | s | -OH |
| ¹H | variable (broad) | s | -NH₂ |
| ¹³C | ~15 - 20 | CH₂ | Cyclopropane CH₂ |
| ¹³C | ~25 - 30 | CH₂ | -CH₂-CH₂-CH₂NH₂ |
| ¹³C | ~40 - 45 | CH₂ | -CH₂-CH₂NH₂ |
| ¹³C | ~45 - 50 | CH₂ | -CH₂-NH₂ |
Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is an essential tool for structural elucidation, providing information about a molecule's mass and connectivity through controlled fragmentation. nih.gov For this compound, the fragmentation pattern would be influenced by the presence of the primary amine, the tertiary alcohol, and the strained cyclopropane ring.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule would first form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. Due to the presence of a single nitrogen atom, the molecular ion would exhibit an odd mass-to-charge ratio (m/z), according to the Nitrogen Rule. Subsequent fragmentation in the MS/MS experiment would proceed via characteristic pathways. libretexts.org
Key fragmentation pathways for this compound would likely include:
Alpha-cleavage: This is a dominant fragmentation mode for both amines and alcohols. miamioh.edu Cleavage of the C-C bond adjacent to the nitrogen atom is expected, leading to the loss of an alkyl radical and formation of a stable iminium ion. mdpi.com Similarly, cleavage adjacent to the hydroxyl-bearing carbon could occur.
Neutral Loss: The loss of small, stable neutral molecules is common. For this compound, the loss of water (H₂O, 18 Da) from the alcohol group and the loss of ammonia (B1221849) (NH₃, 17 Da) from the amine group are anticipated fragmentation routes.
Ring Opening: The strained three-membered cyclopropane ring can undergo cleavage, leading to a characteristic series of fragment ions.
By meticulously analyzing the masses of the fragment ions, a detailed fragmentation pathway can be proposed, confirming the structure and connectivity of the parent molecule. nih.gov
Table 2: Predicted Key Fragments in the MS/MS Spectrum of this compound Molecular Weight of C₆H₁₃NO = 115.17 g/mol
| m/z of Fragment Ion | Proposed Lost Fragment | Fragmentation Pathway |
|---|---|---|
| 98 | NH₃ | Loss of ammonia from the amine group |
| 97 | H₂O | Loss of water from the alcohol group |
| 85 | CH₂O | Cleavage and rearrangement involving the cyclopropanol |
| 71 | C₃H₇N | Cleavage of the bond between the propyl chain and the ring |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. muni.cz By diffracting X-rays off a single crystal of this compound, it would be possible to obtain an electron density map and build an atomic model of the molecule. nih.gov
This technique would provide unparalleled detail on the solid-state structure, including:
Bond Lengths and Angles: Precise measurements of all covalent bonds and angles, offering insight into the strain of the cyclopropane ring and the geometry around the nitrogen and oxygen atoms.
Conformation: The exact conformation of the molecule as it exists in the crystal lattice, revealing the torsional angles of the flexible aminopropyl chain.
Intermolecular Interactions: A detailed map of how individual molecules pack together in the crystal. This is particularly important for this compound, as it would explicitly show the hydrogen bonding network formed between the hydroxyl (-OH) and amino (-NH₂) groups of adjacent molecules.
While obtaining a suitable single crystal can be a challenge, the resulting structural data is invaluable for validating computational models and understanding solid-state properties. nih.gov
Table 3: Parameters Determined by X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the crystal lattice. |
| Atomic Coordinates (x, y, z) | The precise position of every non-hydrogen atom in the unit cell. |
| Bond Lengths (Å) | The exact distances between bonded atoms. |
| Bond Angles (°) | The angles formed by three covalently bonded atoms. |
| Torsion Angles (°) | The dihedral angles defining the conformation of the molecule. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for qualitative analysis and for studying intermolecular interactions like hydrogen bonding. researchgate.net
For this compound, the FT-IR and Raman spectra would display distinct bands corresponding to its functional groups:
O-H and N-H Stretching: In the 3200-3500 cm⁻¹ region, a broad band for the O-H stretch and typically two sharper peaks for the asymmetric and symmetric N-H stretches of the primary amine would be observed.
C-H Stretching: Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹, while the C-H stretches of the strained cyclopropane ring may appear at slightly higher wavenumbers (>3000 cm⁻¹).
N-H Bending: A characteristic bending vibration (scissoring) for the -NH₂ group is expected around 1600 cm⁻¹.
The precise position and shape of the O-H and N-H stretching bands are highly sensitive to hydrogen bonding. mdpi.com In the condensed phase, intermolecular hydrogen bonds cause these bands to broaden and shift to lower frequencies (a redshift) compared to the gas phase. mdpi.com By comparing experimental spectra with theoretical calculations, the nature and strength of the hydrogen bonding within the material can be investigated in detail. nih.gov
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3500 | Stretching (broad) | O-H (H-bonded) |
| 3300 - 3400 | Stretching (two peaks) | N-H (asymmetric & symmetric) |
| 3000 - 3100 | Stretching | C-H (cyclopropyl) |
| 2850 - 2960 | Stretching | C-H (aliphatic) |
| ~1600 | Bending (scissoring) | N-H |
| 1050 - 1150 | Stretching | C-O |
Quantum Chemical Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and energy of molecules. mdpi.com By solving approximations of the Schrödinger equation, DFT can predict a wide range of molecular properties with high accuracy. nih.gov
For this compound, DFT calculations can:
Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.
Calculate Vibrational Frequencies: Predict the FT-IR and Raman spectra, which aids in the assignment of experimental bands and confirms the optimized structure corresponds to a true energy minimum. mdpi.com
Determine Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions. researchgate.net
Predict NMR Chemical Shifts: Compute theoretical NMR shifts that can be correlated with experimental spectra to assist in complex spectral assignments.
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations apply the principles of classical mechanics to model the movements of atoms and explore the different conformations a molecule can adopt. ed.ac.uk
Given the flexible aminopropyl chain, this compound can exist in numerous conformations. MD simulations can generate a "conformational landscape," which is a map of all accessible shapes of the molecule and their relative energies. nih.gov This provides insight into:
Conformational Flexibility: How the molecule flexes and changes shape at a given temperature.
Stable Conformers: Identifying the most energetically favorable conformations and the energy barriers between them.
Solvent Effects: Simulating the molecule in a solvent to understand how intermolecular interactions influence its preferred shape and dynamics.
Together, DFT and MD simulations provide a powerful theoretical framework that complements and helps interpret experimental data, leading to a complete and dynamic understanding of the molecule's behavior at an atomic level. biorxiv.org
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration Determination
The presence of a chiral center at the C1 position of the cyclopropane ring means that this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for determining the enantiomeric purity and absolute configuration of chiral molecules. purechemistry.orgwikipedia.orgjascoinc.com
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. arxiv.org An achiral molecule will not exhibit a CD spectrum, while enantiomers will show mirror-image CD spectra. This makes CD an excellent tool for assessing the enantiomeric purity of a sample of this compound. A pure enantiomer will show a specific CD spectrum, while a racemic mixture will have no CD signal. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample.
Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, enantiomers will have mirror-image ORD curves. The sign and magnitude of the optical rotation at a specific wavelength (often the sodium D-line at 589 nm) are characteristic of a particular enantiomer.
To determine the absolute configuration (the actual three-dimensional arrangement of the atoms) of this compound, the experimental CD or ORD spectrum is typically compared with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S). frontiersin.orgacs.org By finding a match between the experimental and calculated spectra, the absolute configuration of the synthesized or isolated enantiomer can be confidently assigned. nih.govfrontiersin.org
The application of chiroptical spectroscopy to this compound would involve the following steps:
Separation of Enantiomers: The racemic mixture would first need to be resolved into its individual enantiomers using a chiral separation technique, such as chiral chromatography. nih.gov
Experimental Measurement: The CD and ORD spectra of each pure enantiomer would be recorded.
Computational Modeling: The CD and ORD spectra for one of the enantiomers (e.g., the R-enantiomer) would be calculated using time-dependent density functional theory (TD-DFT).
Comparison and Assignment: The experimentally measured spectrum would be compared to the computationally predicted spectrum. A match would allow for the assignment of the absolute configuration to the experimentally measured enantiomer.
A hypothetical dataset for the chiroptical analysis of the enantiomers of this compound is presented below.
| Enantiomer | Optical Rotation [α]D (degrees) | CD Cotton Effect (λ, nm; Δε, M⁻¹cm⁻¹) | Assigned Absolute Configuration |
| Enantiomer A | +25.3 | +2.1 at 215 nm | R |
| Enantiomer B | -25.1 | -2.0 at 215 nm | S |
This table presents hypothetical data for illustrative purposes, based on a comparison with computationally predicted spectra.
The combination of experimental chiroptical spectroscopy and computational chemistry provides an unambiguous and powerful method for the complete stereochemical characterization of chiral molecules like this compound. nih.gov
Applications of 1 3 Aminopropyl Cyclopropan 1 Ol As a Versatile Synthetic Building Block
Role in the Synthesis of Natural Products and Complex Bioactive Compounds
The cyclopropane (B1198618) motif is a recurring structural element in a diverse array of natural products, including terpenoids, alkaloids, and fatty acids. rsc.org The presence of this three-membered ring is often crucial for the biological activity of these compounds. rsc.org Consequently, the development of synthetic methodologies for the construction of cyclopropane-containing molecules is of significant interest to synthetic chemists. rsc.orgmarquette.edu
The synthesis of complex bioactive compounds often relies on the use of unique building blocks that introduce specific structural features. researchgate.net The aminocyclopropanol moiety can serve as a key fragment in the assembly of novel pharmacophores. For instance, the introduction of the cyclopropane ring can be a strategic element in the design of analogues of existing drugs, potentially leading to improved efficacy, selectivity, or metabolic stability. researchgate.net The development of methods for the stereoselective synthesis of cyclopropane-containing molecules is an active area of research, and building blocks like 1-(3-aminopropyl)cyclopropan-1-ol could play a role in these strategies. researchgate.net
Utilization in Catalyst Design and Ligand Synthesis
The design of effective catalysts and ligands is a cornerstone of modern organic synthesis. Chiral ligands, in particular, are essential for enantioselective catalysis, a field dedicated to the synthesis of single-enantiomer products. The rigid framework of the cyclopropane ring makes it an attractive scaffold for the construction of new chiral ligands. nih.gov
The amine and alcohol functionalities of this compound provide convenient handles for the attachment of catalytically active metal centers or for the incorporation of this unit into larger ligand architectures. For example, the amine group can be functionalized to create bidentate or polydentate ligands that can coordinate to transition metals like palladium, rhodium, or iron. nih.govbath.ac.uk These metal complexes can then be employed as catalysts in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. nih.govmdpi.com
The stereochemistry of the cyclopropane ring can be controlled during its synthesis, allowing for the preparation of enantiomerically pure ligands. nih.gov The specific spatial arrangement of the substituents on the cyclopropane ring can create a well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity in catalytic reactions. The development of new cyclopropane-based ligands is an ongoing effort, and this compound represents a potential starting material for the synthesis of novel ligand structures.
Table 1: Potential Catalyst and Ligand Applications
| Application Area | Potential Role of this compound |
|---|---|
| Asymmetric Catalysis | Precursor for chiral phosphine, amine, or alcohol-based ligands. |
| Transition Metal Catalysis | Building block for ligands in palladium-, rhodium-, or iron-catalyzed reactions. |
Precursor in Materials Science for Polymer or Scaffold Development
The field of materials science is constantly seeking new monomers and building blocks for the creation of polymers and scaffolds with tailored properties. The bifunctional nature of this compound makes it a candidate for incorporation into polymeric structures. The amine and alcohol groups can participate in polymerization reactions, such as polycondensation or ring-opening polymerization, to form polyesters, polyamides, or polyurethanes.
The introduction of the cyclopropane ring into the polymer backbone can significantly influence the material's properties. The rigidity of the cyclopropane unit can lead to polymers with higher glass transition temperatures and improved thermal stability. researchgate.net Furthermore, the strained nature of the cyclopropane ring could potentially be exploited to create materials that respond to external stimuli, such as force or heat, by undergoing ring-opening reactions.
In the area of biomaterials, the development of scaffolds for tissue engineering is a major focus. mdpi.com These scaffolds provide a temporary support structure for cells to grow and form new tissue. nih.gov The biocompatibility and biodegradability of the materials used are of utmost importance. While the direct use of this compound in scaffold development has not been reported, its functional groups offer possibilities for its incorporation into biocompatible polymers like polyesters or polyurethanes. The unique three-dimensional structure imparted by the cyclopropane ring could also influence cell adhesion and proliferation on the scaffold surface.
Table 2: Potential Polymer and Scaffold Applications
| Material Type | Potential Contribution of this compound |
|---|---|
| Polyesters | Diol monomer for polycondensation reactions. |
| Polyamides | Diamine or amino-alcohol monomer for polycondensation. |
| Polyurethanes | Diol or amino-alcohol for reaction with diisocyanates. |
Application in Peptidomimetic and Oligosaccharide Synthesis (as a building block)
Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as increased stability towards enzymatic degradation. The rigid cyclopropane scaffold can be used to constrain the conformation of a peptide chain, which can lead to enhanced biological activity and selectivity. nih.gov The amine group of this compound can be incorporated into a peptide backbone through amide bond formation, while the cyclopropane unit and the hydroxyl group can serve as side-chain mimics or be further functionalized.
In the field of oligosaccharide synthesis, the construction of complex carbohydrate structures is a significant challenge. The use of building blocks with well-defined stereochemistry is crucial for the successful synthesis of these molecules. While not a conventional sugar mimic, the cyclopropanol (B106826) moiety of this compound could potentially be used as a novel building block to create carbohydrate analogues with unique structural and biological properties. The hydroxyl group can participate in glycosylation reactions, and the aminopropyl side chain can be modified to introduce further diversity.
Development of Novel Protecting Group Strategies Employing the Amine or Alcohol Moieties
In multi-step organic synthesis, the use of protecting groups is often necessary to mask reactive functional groups and prevent unwanted side reactions. organic-chemistry.org The development of new protecting groups with unique cleavage conditions is an ongoing area of research. uchicago.edu
The amine and alcohol functionalities of this compound could potentially be utilized in the development of novel protecting group strategies. For example, the aminopropylcyclopropanol unit could be attached to a carboxylic acid or another functional group. The stability of the resulting derivative under various reaction conditions would need to be investigated. The key to a useful protecting group is its selective removal under mild and specific conditions. agroipm.cnjocpr.com The strained nature of the cyclopropane ring might offer unique opportunities for cleavage, for instance, through ring-opening reactions triggered by specific reagents or conditions.
While no specific protecting group strategies based on this compound have been reported, the unique combination of functional groups present in this molecule makes it an interesting candidate for future exploration in this area.
Future Research Directions and Unexplored Potential of 1 3 Aminopropyl Cyclopropan 1 Ol
Exploration of Novel Catalytic Synthetic Routes
Current synthetic strategies for cyclopropylamines and cyclopropanols often involve multi-step sequences. Future research should focus on developing novel catalytic routes that offer more efficient and atom-economical access to 1-(3-aminopropyl)cyclopropan-1-ol.
Key areas for exploration include:
Titanium-Catalyzed Cyclopropanation: Adapting methods like the Ti-catalyzed synthesis of cyclopropanols from esters or amides could provide a direct route. researchgate.net A potential strategy involves using a protected aminonitrile or amido-ester as a precursor in a Kulinkovich-type reaction. acs.org
Palladium-Catalyzed Reactions: While typically used for N-arylation of existing cyclopropylamines, palladium catalysis could be explored for novel cyclization strategies. acs.org
Enantioselective Synthesis: Given the importance of stereochemistry in bioactive molecules, developing enantioselective catalytic methods is crucial. This could build upon existing protocols for the asymmetric synthesis of cyclopropanes, such as those involving metal-catalyzed reactions of diazo compounds. acs.org
| Catalytic System | Potential Precursors | Key Advantages | Relevant Research |
|---|---|---|---|
| Titanium(IV) Isopropoxide / Grignard Reagent | γ-Aminobutyronitrile or related amides/esters | Potential for one-pot synthesis from readily available starting materials. | Kulinkovich reaction applied to amides and nitriles. acs.org |
| Palladium / Buchwald-Hartwig-type Ligands | Pre-formed cyclopropylamine (B47189) derivatives | High functional group tolerance for creating analogues. acs.org | General methods for arylation of cyclopropylamines. acs.org |
| Rhodium(II) or Copper(I) / Chiral Ligands | Diazo compound + alkene with amino functionality | Established potential for high enantioselectivity in cyclopropanation. | Metal-catalyzed reactions of diazo compounds. acs.org |
Investigation of Unconventional Reactivity Patterns
The interplay between the strained cyclopropane (B1198618) ring and the dual functional groups (amine and alcohol) suggests a rich and largely unexplored reactivity profile for this compound.
Future investigations could focus on:
Regioselective Ring-Opening: The cyclopropanol (B106826) moiety can act as a homoenolate equivalent, while the aminocyclopropane can undergo nucleophilic ring-opening. nih.govacs.org The specific conditions (acidic, basic, metal-catalyzed) could selectively cleave either the C1-C2 or C2-C3 bond, leading to diverse linear amine or ketone products.
Transition Metal-Mediated C-C Activation: The high ring strain makes the C-C bonds of the cyclopropane ring susceptible to oxidative addition by transition metals like rhodium, nickel, or palladium. wikipedia.org This could lead to the formation of novel metallacyclobutane intermediates, which can be trapped with various reagents to form more complex cyclic systems. wikipedia.org
Photocatalytic Reactions: Recent advances in the photocatalytic 1,3-difunctionalization of aryl cyclopropanes could be extended to this aliphatic scaffold. rsc.org Using visible light and a suitable photocatalyst, it might be possible to achieve simultaneous functionalization at the C1 (hydroxyl-bearing) and C3 positions of the propyl chain.
| Reaction Type | Reagents/Conditions | Expected Outcome | Rationale |
|---|---|---|---|
| Regioselective Ring-Opening | Acidic (H+) or Lewis Acid | Formation of linear amino ketones or aldehydes. | Cleavage of the strained three-carbon ring. acs.org |
| C-C Bond Activation | Rh(I) or Ni(0) complexes | Formation of larger rings (e.g., cyclopentanes, cyclohexenes) via metallacyclobutane intermediates. wikipedia.org | Oxidative addition into the strained C-C bond. wikipedia.org |
| Photocatalytic Difunctionalization | Photocatalyst (e.g., Eosin Y), visible light, nucleophiles | Addition of two different functional groups across the molecule. | Exploiting radical pathways initiated by photo-induced electron transfer. rsc.org |
Development of Advanced Analytical Techniques for In Situ Monitoring of its Reactions
To fully understand and optimize the synthesis and subsequent reactions of this compound, the development of advanced in situ monitoring techniques is essential. These methods allow for real-time tracking of reactant consumption, intermediate formation, and product generation without altering the reaction environment. spectroscopyonline.com
Potential techniques for implementation include:
In Situ Raman and IR Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring changes in functional groups. rsc.orgrsc.org For instance, the formation of the cyclopropane ring or the consumption of the amine/hydroxyl groups in subsequent derivatizations could be tracked by observing characteristic vibrational bands. spectroscopyonline.comrsc.org
Process NMR Spectroscopy: For reactions in solution, NMR can provide detailed structural information on all species present, enabling the elucidation of complex reaction mechanisms and the identification of transient intermediates.
| Technique | Information Gained | Advantages for This System | Reference |
|---|---|---|---|
| Raman Spectroscopy | Reaction kinetics, intermediate detection, bond formation/cleavage. | Excellent for monitoring C-C bond changes in non-polar media; can be used with fiber-optic probes. | rsc.orgrsc.org |
| FT-IR Spectroscopy | Functional group analysis (e.g., -NH2, -OH, C=O). | Highly sensitive to polar functional groups central to the molecule's reactivity. | spectroscopyonline.com |
| Process NMR | Quantitative concentration of species, structural elucidation of intermediates. | Provides unambiguous structural data to differentiate isomers and complex mixtures. | spectroscopyonline.com |
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
The translation of synthetic routes for this compound and its derivatives to continuous flow platforms offers significant advantages in terms of safety, scalability, and efficiency. nih.gov Flow chemistry allows for precise control over reaction parameters like temperature and residence time, which is particularly beneficial when handling strained or energetic intermediates. nih.gov
Future work should aim to:
Automated Library Synthesis: By coupling a flow reactor to automated liquid handling and purification systems, libraries of derivatives based on the this compound scaffold could be generated rapidly for screening purposes. A two-step continuous flow process has already been demonstrated for the synthesis of other 1,1-cyclopropane aminoketones. rsc.org
Design of Next-Generation Cyclopropylamine Alcohol Scaffolds
The compound this compound is an ideal starting point for the design of novel molecular scaffolds for applications in medicinal chemistry and materials science. The cyclopropylamine motif is considered a "privileged scaffold" due to its frequent appearance in marketed drugs. nih.govnih.gov
The design of next-generation scaffolds should leverage the following features:
Vectorial Diversity: The primary amine and tertiary alcohol serve as orthogonal handles for derivatization. The amine can be readily acylated, alkylated, or arylated, while the alcohol can be converted to ethers or esters. acs.org This allows for the systematic exploration of chemical space in three dimensions around the rigid cyclopropane core.
Introduction of Rigidity and 3D-Character: The cyclopropane ring imparts a defined, rigid conformation. Attaching different functional groups to the amine and alcohol allows for precise control over the spatial orientation of pharmacophoric features, which is critical for optimizing interactions with biological targets. nih.gov The γ-amino-α-aryl alcohol motif, a structure accessible from this scaffold, is a key functional group for inhibiting certain metabolic enzymes. nih.gov
| Modification Site | Reaction Type | Potential Functionalities to Introduce | Desired Outcome |
|---|---|---|---|
| Primary Amine (-NH2) | Acylation, Sulfonylation, Reductive Amination, Arylation | Amides, sulfonamides, secondary/tertiary amines, aryl amines. | Modulate polarity, H-bonding capacity, and introduce new binding groups. acs.orgnih.gov |
| Tertiary Alcohol (-OH) | Etherification (e.g., Williamson), Esterification | Ethers, esters, carbonates. | Tune lipophilicity, introduce cleavable linkers, or add steric bulk. |
| Cyclopropane Ring | Ring-Opening Reactions | Linear chains with ketone and amine functionalities. | Access different chemical scaffolds from a single precursor. nih.govacs.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-aminopropyl)cyclopropan-1-ol, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclopropanation strategies, such as the addition of carbenes or transition-metal-catalyzed ring-closing reactions. For example, cyclopropane rings can be formed via Simmons-Smith reactions or using vinyl halides with Grignard reagents. The aminopropyl group is introduced via nucleophilic substitution or reductive amination. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically affect yield. For cyclopropane derivatives, optimizing steric hindrance and ring strain is crucial .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR can confirm the cyclopropane ring (characteristic δ 0.5–2.0 ppm for cyclopropane protons) and the aminopropyl chain (δ 1.5–3.0 ppm for CH groups adjacent to NH) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing between structural isomers.
- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm) and amine (3300–3500 cm) functional groups .
Q. What are the solubility and stability considerations for handling this compound in aqueous vs. organic solvents?
- Methodology : The compound is polar due to its hydroxyl and amine groups, making it soluble in polar solvents (e.g., methanol, DMSO). Stability tests under varying pH and temperature conditions are recommended. For example, protonation of the amine group in acidic media may enhance aqueous solubility but reduce nucleophilicity. Stability in organic solvents like THF or dichloromethane should be assessed via accelerated degradation studies .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s reactivity compared to non-cyclic analogs?
- Methodology : The cyclopropane ring introduces significant ring strain (≈27 kcal/mol), increasing susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis or [2+1] cycloreversion). Comparative studies with acyclic analogs (e.g., linear aminopropanols) reveal differences in reaction kinetics and product distribution. Computational modeling (DFT) can quantify strain energy and predict reactivity .
Q. Are there conflicting reports on the biological activity of this compound derivatives, and how can these discrepancies be resolved?
- Methodology : Contradictions in bioactivity (e.g., enzyme inhibition vs. activation) may arise from stereochemical variations or assay conditions. Resolving these requires:
- Enantiomeric Purity Analysis : Chiral HPLC or circular dichroism to confirm stereochemistry .
- Dose-Response Studies : Testing across multiple concentrations and cell lines to identify context-dependent effects.
- Structural Analog Comparison : Evaluating halogenated or hydroxylated derivatives (e.g., halogen placement alters binding affinity ).
Q. What strategies optimize the enantiomeric purity of this compound during synthesis?
- Methodology :
- Chiral Catalysts : Use of asymmetric catalysts (e.g., BINAP-ruthenium complexes) in cyclopropanation or amination steps .
- Kinetic Resolution : Enzymatic or chemical resolution of racemic mixtures.
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Q. How do substituents on the cyclopropane ring (e.g., hydroxyl vs. halogen) affect pharmacokinetic profiles?
- Methodology : Substituents alter lipophilicity (logP) and metabolic stability. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
